molecular formula C15H17NO B14204027 Phenol, 2-[(1-phenylpropyl)amino]- CAS No. 828246-21-5

Phenol, 2-[(1-phenylpropyl)amino]-

Cat. No.: B14204027
CAS No.: 828246-21-5
M. Wt: 227.30 g/mol
InChI Key: ZUMJPIBWXCVQDY-UHFFFAOYSA-N
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Description

Phenol, 2-[(1-phenylpropyl)amino]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound is known for its unique structure, which includes a phenylpropyl group attached to the amino group of the phenol. It has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(1-phenylpropyl)amino]- typically involves the reaction of phenol with 1-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of Phenol, 2-[(1-phenylpropyl)amino]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(1-phenylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2-[(1-phenylpropyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 2-[(1-phenylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, which lacks the phenylpropylamino group.

    2-Aminophenol: A similar compound with an amino group attached to the phenol ring.

    1-Phenylpropylamine: The amine counterpart without the phenolic hydroxyl group.

Uniqueness

Phenol, 2-[(1-phenylpropyl)amino]- is unique due to the presence of both the phenolic hydroxyl group and the phenylpropylamino group. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

828246-21-5

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(1-phenylpropylamino)phenol

InChI

InChI=1S/C15H17NO/c1-2-13(12-8-4-3-5-9-12)16-14-10-6-7-11-15(14)17/h3-11,13,16-17H,2H2,1H3

InChI Key

ZUMJPIBWXCVQDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC2=CC=CC=C2O

Origin of Product

United States

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